

A Technical Guide to the Spectral Analysis of Sodium 3-Nitrobenzenesulfonate

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Compound of Interest

Compound Name: sodium;3-nitrobenzenesulfonate

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This technical guide provides a comprehensive overview of the spectral data for sodium 3-nitrobenzenesulfonate, a significant chemical intermediate used in the synthesis of various compounds, including quinolines and dyes.^[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside standardized experimental protocols for acquiring such spectra.

Chemical Structure

- IUPAC Name: Sodium 3-nitrobenzenesulfonate^[2]
- Molecular Formula: C₆H₄NNaO₅S
- Molecular Weight: 225.16 g/mol ^[2]
- CAS Number: 127-68-4

The structure consists of a benzene ring substituted with a nitro group (-NO₂) and a sulfonate group (-SO₃⁻) at the meta position.

Spectral Data

The following tables summarize the available spectral data for sodium 3-nitrobenzenesulfonate. Spectroscopic analysis is a cornerstone for the structural elucidation and quality control of

organic molecules.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For sodium 3-nitrobenzenesulfonate, spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D_2O) due to its solubility in water.[5]

Table 1: 1H NMR Spectral Data (Data not explicitly available in the searched literature. Expected chemical shifts are estimated based on substituent effects on an aromatic ring.)

Proton	Multiplicity	Expected Chemical Shift (δ) ppm
H-2	Singlet (or narrow triplet)	~8.5 - 8.7
H-4	Triplet	~8.2 - 8.4
H-5	Triplet	~7.7 - 7.9
H-6	Doublet of doublets	~8.1 - 8.3

Table 2: ^{13}C NMR Spectral Data (Specific peak data is not fully available in the searched literature. A ^{13}C NMR spectrum has been reported.)[2][5][6]

Carbon	Expected Chemical Shift (δ) ppm
C-1 ($C-SO_3$)	~140 - 145
C-2	~125 - 130
C-3 ($C-NO_2$)	~148 - 150
C-4	~120 - 125
C-5	~130 - 135
C-6	~128 - 132

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[7\]](#) The spectrum for sodium 3-nitrobenzenesulfonate is expected to show characteristic absorptions for the nitro, sulfonate, and aromatic groups. An FTIR spectrum has been reported using the KBr-Pellet technique.[\[2\]](#)

Table 3: IR Absorption Data (Specific peak values are not fully available in the searched literature. Expected absorption ranges are provided based on characteristic functional group frequencies.)

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
Nitro (NO ₂)	Asymmetric Stretch	1500 - 1560
Nitro (NO ₂)	Symmetric Stretch	1335 - 1370
Sulfonate (SO ₃ ⁻)	Asymmetric Stretch	~1170 - 1250
Sulfonate (SO ₃ ⁻)	Symmetric Stretch	~1030 - 1080
Aromatic C=C	Stretch	1450 - 1600
Aromatic C-H	Stretch	3000 - 3100
Aromatic C-H	Out-of-plane Bending	690 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems and chromophores.[\[8\]](#)[\[9\]](#) The presence of the nitro group and the benzene ring acts as a chromophore system.[\[8\]](#)

Table 4: UV-Vis Absorption Data (Specific absorption maxima (λ_{max}) are not available in the searched literature. Expected absorption regions are based on the chromophores present.)

Chromophore	Electronic Transition	Expected λ_{max} (nm)
Nitrobenzene moiety	$\pi \rightarrow \pi$	~250 - 280
Nitrobenzene moiety	$n \rightarrow \pi$	~300 - 340

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of sodium 3-nitrobenzenesulfonate in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).[10]
- Internal Standard: Add a small amount of an internal reference standard if required (e.g., DSS for aqueous solutions). For many modern spectrometers, the solvent signal can be used for referencing.
- Transfer: Filter the solution into a clean 5 mm NMR tube.[10]
- Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

- Preparation: Mix approximately 1-2 mg of dry sodium 3-nitrobenzenesulfonate with 100-200 mg of dry potassium bromide (KBr) powder.
- Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[2] A background spectrum of the empty spectrometer should be collected first.

UV-Vis Spectroscopy Protocol

- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., deionized water).
- Sample Preparation: Prepare a dilute solution of sodium 3-nitrobenzenesulfonate in the chosen solvent. The concentration should be adjusted to yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).[11]
- Cuvette Preparation: Clean a quartz cuvette and rinse it with the solvent.[11]
- Baseline Correction: Fill the cuvette with the pure solvent and run a baseline scan to zero the instrument.[12]
- Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).[12]

Visualizations

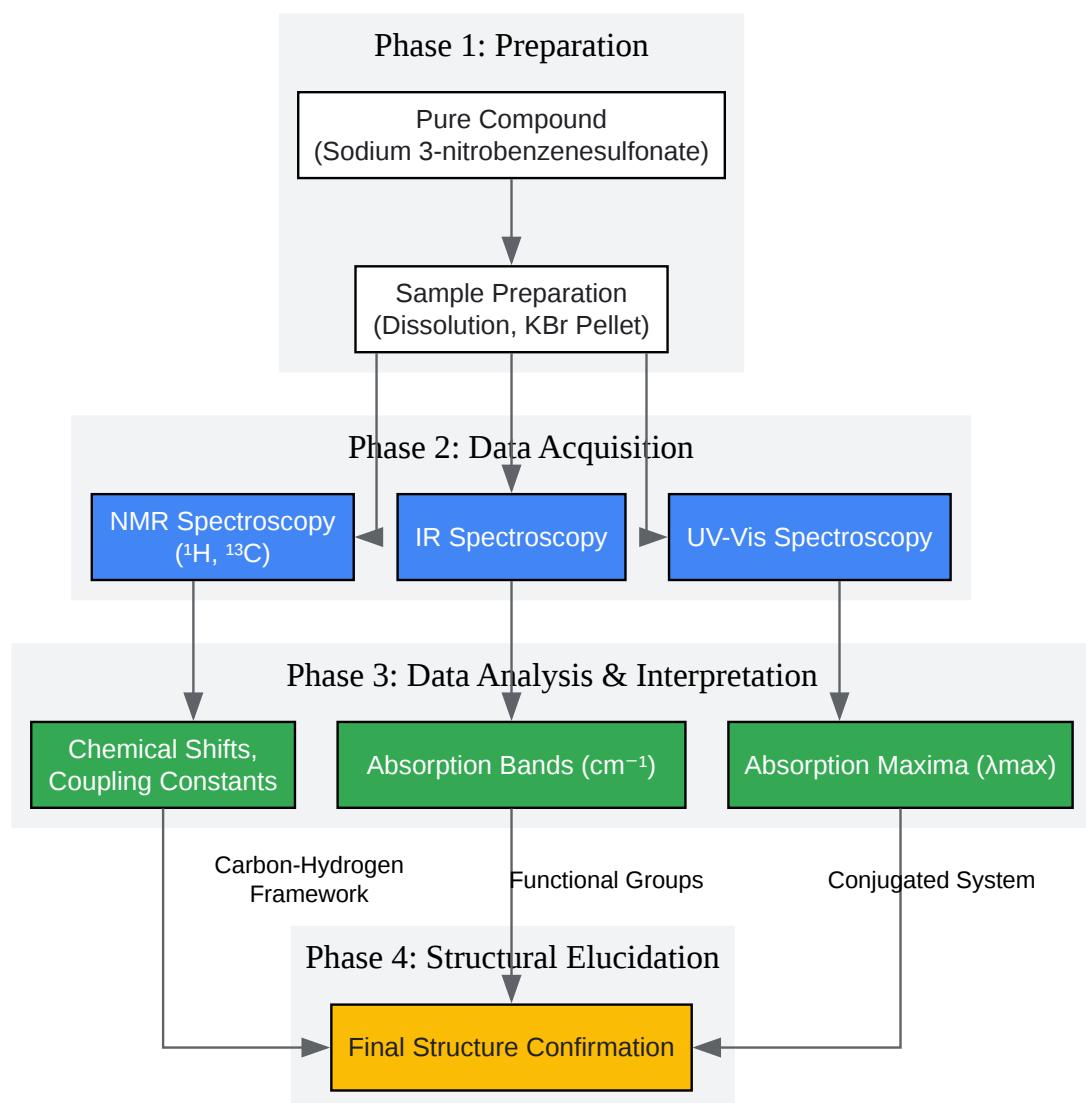
Chemical Structure and Key Spectral Regions

The following diagram illustrates the structure of sodium 3-nitrobenzenesulfonate and highlights the key functional groups responsible for its characteristic spectral signals.

Structure of Sodium 3-nitrobenzenesulfonate.

Logical Workflow for Spectral Analysis

The diagram below outlines the logical workflow for the comprehensive spectral characterization of a chemical compound like sodium 3-nitrobenzenesulfonate.



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